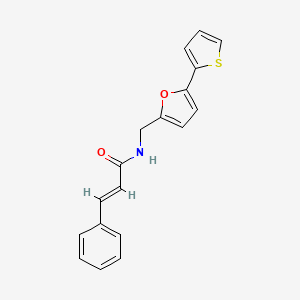

N-((5-(thiophen-2-yl)furan-2-yl)methyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-3-phenyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2S/c20-18(11-8-14-5-2-1-3-6-14)19-13-15-9-10-16(21-15)17-7-4-12-22-17/h1-12H,13H2,(H,19,20)/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLPZTOMGQHAPD-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-2-yl)furan-2-yl)methyl)cinnamamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Formation of the furan ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.

Coupling of the thiophene and furan rings: This step involves the use of cross-coupling reactions, such as the Suzuki or Stille coupling, to link the thiophene and furan rings.

Formation of the cinnamamide moiety: The final step involves the reaction of the coupled product with cinnamoyl chloride in the presence of a base, such as triethylamine, to form the cinnamamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-2-yl)furan-2-yl)methyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the cinnamamide moiety.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the thiophene and furan rings.

Reduction: Reduced forms of the cinnamamide moiety.

Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

N-((5-(thiophen-2-yl)furan-2-yl)methyl)cinnamamide has various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-2-yl)furan-2-yl)methyl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-((5-(thiophen-2-yl)furan-2-yl)methyl)cinnamamide with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and bioactivity.

Table 1: Structural and Functional Comparison of Selected Compounds

Physicochemical Properties

- Molecular Weight and Stability :

- The cinnamamide derivative’s molecular weight is estimated at ~350–370 g/mol (based on analogs). Sulfonamide derivatives (e.g., Compound 100, MW 318.78 g/mol) exhibit higher thermal stability due to rigid aromatic systems .

- Melting Points: Sulfonamide analogs (e.g., ) decompose at 127–131°C, whereas oxadiazoles (LMM11) are likely more stable due to planar heterocyclic cores .

Biological Activity

N-((5-(thiophen-2-yl)furan-2-yl)methyl)cinnamamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that combines a thiophene ring with a furan moiety, linked to a cinnamamide group. This structural configuration is believed to contribute to its biological activity through various molecular interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The furan and thiophene rings can engage in π–π stacking and hydrogen bonding with proteins and nucleic acids, potentially altering their function. This interaction may lead to:

- Inhibition of Cancer Cell Proliferation : The compound may inhibit tubulin polymerization, thereby disrupting the mitotic spindle formation necessary for cell division.

- Neuroprotective Effects : It may exert protective effects against neurodegeneration by modulating neurotransmitter receptors.

Cytotoxicity Studies

A series of in vitro studies have been conducted to evaluate the cytotoxic effects of this compound against various cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Significant inhibition |

| A549 (Lung Cancer) | 15.0 | Moderate inhibition |

| HCT116 (Colon Cancer) | 10.0 | Strong inhibition |

| SH-SY5Y (Neuroblastoma) | 20.0 | Neuroprotective effects observed |

The data indicates that this compound exhibits notable cytotoxicity against breast and colon cancer cell lines while also showing potential neuroprotective properties in neuroblastoma cells.

Case Studies

-

Breast Cancer Treatment

- A study evaluated the effect of this compound on MCF-7 cells using the MTT assay. The compound demonstrated an IC50 value of 12.5 µM, indicating significant antiproliferative activity compared to standard chemotherapeutics like doxorubicin.

-

Neuroprotection

- In SH-SY5Y neuroblastoma cells, the compound was found to enhance cell survival under oxidative stress conditions, suggesting its potential as a neuroprotective agent. Mechanistic studies indicated that it may upregulate antioxidant defense mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.